molecular formula C12H13Cl2N3O2 B4744402 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole

1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole

Cat. No.: B4744402
M. Wt: 302.15 g/mol
InChI Key: ZBISMKSOJSWOEW-UHFFFAOYSA-N
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Description

1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole typically involves the following steps:

    Preparation of 3,4-Dichlorophenol: This is achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 3,4-Dichlorophenoxyethanol: The 3,4-dichlorophenol is then reacted with ethylene oxide to form 3,4-dichlorophenoxyethanol.

    Synthesis of this compound: The final step involves the reaction of 3,4-dichlorophenoxyethanol with 1,2,4-triazole in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are applied.

Major Products Formed:

    Substitution Reactions: Formation of substituted triazole derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced triazole derivatives.

    Hydrolysis: Formation of phenolic and triazole derivatives.

Scientific Research Applications

1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The dichlorophenoxy group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-4-methylpiperidine
  • 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-3-methylpiperidine

Comparison: 1-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c13-11-2-1-10(7-12(11)14)19-6-5-18-4-3-17-9-15-8-16-17/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBISMKSOJSWOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCOCCN2C=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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